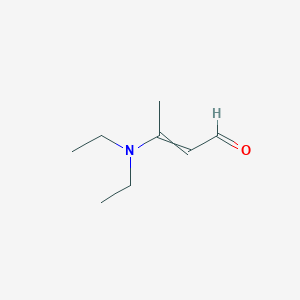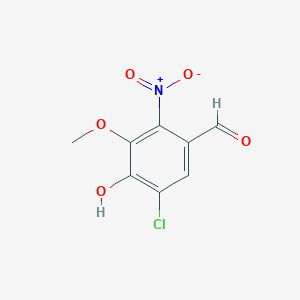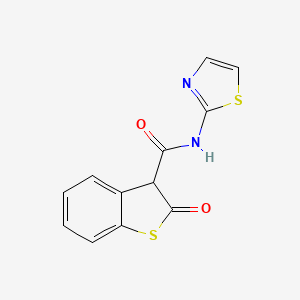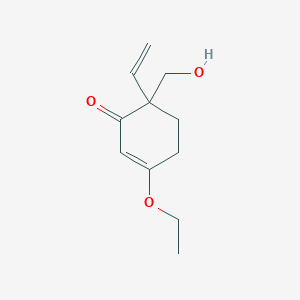![molecular formula C20H18BrN5O6 B14492177 Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- CAS No. 65104-24-7](/img/structure/B14492177.png)
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a bromo-dinitrophenyl group attached to an azo-naphthalenyl moiety, which is further linked to an ethoxy-ethanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- typically involves multiple steps, starting with the preparation of the bromo-dinitrophenyl azo compound. This is achieved through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with a naphthalenyl amine. The final step involves the reaction of the azo compound with ethoxy-ethanol under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The hydroxyl group in the ethanol chain can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted products where the bromide group is replaced by nucleophiles like hydroxide, alkoxide, or amines.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the ethanol chain.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-bromo-: Similar in structure but lacks the azo and nitro groups.
Ethanol, 2-(4-bromophenoxy)-: Contains a bromophenoxy group instead of the bromo-dinitrophenyl azo group.
Ethanol, 2-bromo-, acetate: An acetate ester derivative of 2-bromoethanol.
Uniqueness
Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the ethoxy-ethanol chain, makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
65104-24-7 |
|---|---|
Molekularformel |
C20H18BrN5O6 |
Molekulargewicht |
504.3 g/mol |
IUPAC-Name |
2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H18BrN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2 |
InChI-Schlüssel |
UWVWXCLYUOTGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)

![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)

![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)




![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)

